3-Bromo-2-(piperidin-3-ylmethoxy)pyridine
Description
Significance of Pyridine (B92270) Heterocycles in Chemical Biology and Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. nih.govrsc.org Its presence in a vast number of FDA-approved drugs underscores its importance in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov This feature enhances the pharmacokinetic properties of drug candidates. nih.gov
Pyridine-based compounds exhibit a wide array of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For instance, pyridine derivatives have been successfully developed as kinase inhibitors, androgen receptor modulators, and agents targeting tubulin polymerization in cancer therapy. chemijournal.com The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its efficacy and selectivity. sarchemlabs.com
Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety
| Drug Name | Therapeutic Class |
| Isoniazid | Antitubercular |
| Abiraterone | Anticancer |
| Omeprazole | Antiulcer |
| Tacrine | Anti-Alzheimer's |
This table is for illustrative purposes and is not exhaustive.
The Role of Bromine Substituents in Pyridine Synthesis and Reactivity
The introduction of a bromine atom onto a pyridine ring significantly influences its chemical reactivity and provides a versatile handle for further synthetic modifications. Bromination of pyridines can be challenging and often requires specific conditions depending on the desired substitution pattern. chempanda.com However, methods have been developed for the selective bromination of pyridine and its derivatives. acs.orgresearchgate.net
From a medicinal chemistry perspective, the bromine substituent can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The presence of bromine also opens up avenues for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. mdpi.com
Exploration of Piperidine-Containing Motifs in Contemporary Drug Discovery
The piperidine (B6355638) ring, a saturated six-membered heterocycle, is another privileged scaffold in drug discovery. researchgate.net It is a common structural motif found in numerous alkaloids and pharmaceutical agents. researchgate.netencyclopedia.pub The three-dimensional nature of the piperidine ring is a key feature that allows for better exploration of the chemical space compared to flat aromatic systems, often leading to improved binding affinity and selectivity. rsc.orgnih.gov
Piperidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antipsychotic, analgesic, and antihypertensive effects. researchgate.net The introduction of a piperidine moiety can enhance the solubility and metabolic stability of a drug candidate. researchgate.net Chiral piperidine scaffolds are particularly valuable as they allow for the development of stereospecific interactions with biological targets, which can lead to increased potency and reduced off-target effects. researchgate.net
Table 2: Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Example of Activity |
| Oncology | Anticancer agents |
| Central Nervous System | Antipsychotics, Analgesics |
| Cardiovascular | Antihypertensive agents |
| Infectious Diseases | Antiviral, Antimalarial |
This table highlights some of the many therapeutic areas where piperidine-containing compounds have shown promise.
Overview of the Research Landscape for 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine and its Structural Analogs
While specific research on this compound is not extensively documented in publicly available literature, the investigation of its structural analogs provides valuable insights into its potential biological activities. For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been identified as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov These inhibitors demonstrated high selectivity and effectively inhibited the proliferation of various cancer cell lines. nih.gov
Furthermore, the synthesis and biological evaluation of various 3-alkylpyridine and bromo-substituted pyridine derivatives have been reported, with some analogs exhibiting promising anticancer and antimicrobial activities. nih.govjlu.edu.cnresearchgate.net The synthetic strategies often involve the coupling of a brominated pyridine with a functionalized piperidine derivative, highlighting the modular nature of this chemical scaffold. The existing research on related structures suggests that this compound is a viable candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further investigation into the synthesis and biological profiling of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJUGQNJCIHMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations for 3 Bromo 2 Piperidin 3 Ylmethoxy Pyridine
Retrosynthetic Analysis and Key Building Blocks for 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the most logical disconnection is at the ether bond (C-O bond), which links the pyridine (B92270) and piperidine (B6355638) moieties. This disconnection reveals two primary building blocks: a pyridine precursor and a piperidine precursor.
Pyridine Precursor: A 3-bromopyridine (B30812) functionalized at the 2-position with a hydroxyl group, namely 3-Bromo-2-hydroxypyridine (B31989) . This compound exists in tautomeric equilibrium with 3-Bromo-2(1H)-pyridinone . This precursor provides the core aromatic heterocycle with the necessary bromine substituent.
Piperidine Precursor: The side chain is derived from (Piperidin-3-yl)methanol . This building block provides the piperidine ring and the primary alcohol necessary for forming the ether linkage. The nitrogen of the piperidine ring is often protected during synthesis (e.g., with a Boc group) to prevent side reactions.
This retrosynthetic strategy simplifies the synthesis into two main challenges: the preparation of the functionalized pyridine core and the subsequent coupling of the two key fragments.
Synthesis of Pyridine Precursors for this compound
The synthesis of the key pyridine intermediate, 3-Bromo-2-hydroxypyridine, requires specific methodologies for introducing the bromine and hydroxyl functionalities at the correct positions on the pyridine ring.
The electrophilic substitution of pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Reactions often require harsh conditions and can lead to a mixture of products. youtube.com However, specific strategies can achieve regioselective bromination.
One effective method involves the direct bromination of 2-hydroxypyridine (B17775) (2-pyridone). The pyridone tautomer is more susceptible to electrophilic attack than pyridine itself. Reaction with bromine in aqueous solution can yield 3,5-dibromo-2-pyridone, but careful control of conditions can favor monobromination. acs.org Another approach starts from 3-hydroxypyridine, which can be brominated to give 2-bromo-3-hydroxypyridine. google.com
Alternative brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) can also be employed for the selective bromination of pyridine derivatives. google.com
Table 1: Selected Bromination Methods for Pyridine Derivatives
| Starting Material | Brominating Agent | Conditions | Product | Yield | Reference |
| 2-Hydroxypyridine | Bromine, Potassium Bromide | Water, 20°C, 24 h | 3-Bromo-2-hydroxypyridine | 78% | chemicalbook.com |
| 3-Hydroxypyridine | Bromine, NaOH(aq) | Water, 10-15°C, 3 h | 2-Bromo-3-hydroxypyridine | 75% | google.com |
| 2-Aminopyridine (B139424) | NaNO₂, HBr, Br₂ | Aqueous | 2-Bromopyridine | High | google.com |
The introduction of a hydroxyl group (or its pyridone tautomer) at the 2-position is crucial for the subsequent etherification step. This can be achieved through several routes.
One of the most common methods is the diazotization of 2-aminopyridine derivatives. For instance, 2-amino-3-bromopyridine (B76627) can be treated with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to generate a diazonium salt, which is then hydrolyzed to yield 3-bromo-2-hydroxypyridine with high efficiency. chemicalbook.com
Another strategy involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 2-position, such as a halogen. tandfonline.comtandfonline.comresearchgate.net For example, 2,3-dihalopyridines can react with a hydroxide (B78521) source to install the hydroxyl group at the 2-position. The reactivity of halogens in SNAr reactions on pyridinium (B92312) ions often follows the order F > Cl ≈ Br > I. nih.gov
Introduction of the Piperidin-3-ylmethoxy Moiety
With the key building blocks, 3-bromo-2-hydroxypyridine and (piperidin-3-yl)methanol, in hand, the final key step is to connect them via an ether linkage. The nitrogen on the piperidine moiety is typically protected (e.g., as an N-Boc derivative) to avoid its competing nucleophilicity.
The formation of the ether bond between the 2-hydroxypyridine and the piperidinylmethanol can be accomplished using classic etherification methods.
Williamson Ether Synthesis (O-Alkylation): This is a robust and widely used method for forming ethers. byjus.comwikipedia.org The reaction involves the deprotonation of the 2-hydroxypyridine with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridinoxide anion. This potent nucleophile then displaces a leaving group on the piperidine-containing fragment. youtube.comlibretexts.orgmasterorganicchemistry.com For this synthesis, (piperidin-3-yl)methanol would first be converted to an alkyl halide or, more commonly, an alkyl sulfonate (e.g., tosylate or mesylate) to provide a good leaving group for the SN2 reaction. The regioselectivity of alkylation (N- vs. O-alkylation) of 2-pyridones can be a challenge, but O-alkylation is often favored under specific conditions. rsc.orgnih.govacs.org
Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a nucleophile (in this case, the 2-hydroxypyridine) under mild, redox-neutral conditions. wikipedia.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate activate the alcohol ((piperidin-3-yl)methanol), making it susceptible to nucleophilic attack by the 2-hydroxypyridine. commonorganicchemistry.comyoutube.com A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the primary alcohol in (piperidin-3-yl)methanol.
Table 2: Comparison of Etherification Methodologies
| Reaction | Key Reagents | Key Intermediate(s) | Key Features |
| Williamson Ether Synthesis | Strong Base (e.g., NaH, K₂CO₃), Alkyl Halide/Sulfonate | Alkoxide/Pyridinoxide | SN2 mechanism; requires activation of the alcohol to a leaving group; potential for N/O-alkylation competition. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Oxyphosphonium salt | Mild conditions; direct use of the alcohol; proceeds with inversion of stereochemistry; generates stoichiometric byproducts (phosphine oxide, hydrazine (B178648) derivative). |
While the etherification strategies described above are the most direct methods for integrating the pyridine and piperidine building blocks for this specific target molecule, other advanced coupling reactions could theoretically be employed. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds, though they are more commonly used for aryl ether synthesis where one of the coupling partners is an aryl halide and the other is an alcohol. In the context of this compound, the Williamson and Mitsunobu reactions remain the most practical and widely applied strategies for constructing the pivotal pyridinyloxymethyl linkage.
Synthetic Derivatization of this compound
The structure of this compound offers several sites for synthetic modification, primarily centered around the bromo-substituted pyridine core and the piperidine ring system. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry and for creating novel materials with specific properties.
The bromine atom on the pyridine ring is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the electronegative bromine and oxygen atoms, dictates its reactivity.
One of the most powerful methods for the functionalization of bromo-pyridines is the Palladium-Catalyzed Cross-Coupling Reactions . These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position. Key examples include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-3 position, leading to a diverse library of analogues. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, studies on other bromo-pyridines have shown that catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine ligands are effective. arkat-usa.org
Heck Coupling: This reaction would allow for the introduction of alkenyl groups at the C-3 position by reacting the parent compound with an alkene in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This would enable the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the C-3 position.
Another important transformation is Nucleophilic Aromatic Substitution (SNAr) . While the bromine atom is a good leaving group, SNAr reactions on bromopyridines typically require strong activation by electron-withdrawing groups and potent nucleophiles. The reactivity of the 3-bromo position towards SNAr in this specific molecule would be influenced by the electronic effects of the 2-alkoxy substituent.
The following table summarizes potential transformations at the pyridine core:
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 3-R-2-(piperidin-3-ylmethoxy)pyridine (R = aryl, heteroaryl, alkyl) |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-alkenyl-2-(piperidin-3-ylmethoxy)pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-alkynyl-2-(piperidin-3-ylmethoxy)pyridine |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 3-(R¹R²N)-2-(piperidin-3-ylmethoxy)pyridine |
This table is illustrative and based on general reactivity patterns of bromo-pyridines.
The piperidine ring, being a saturated heterocycle, offers different avenues for chemical modification compared to the aromatic pyridine core. The secondary amine within the piperidine moiety is the most reactive site for derivatization.
N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide array of substituents, which can significantly impact the molecule's physical and biological properties.
N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. This transformation is often used to introduce amide functionalities.
N-Arylation: The piperidine nitrogen can also undergo N-arylation, for example, through Buchwald-Hartwig amination with aryl halides.
Sulfonylation: Reaction with sulfonyl chlorides would produce N-sulfonyl derivatives.
Functionalization of the piperidine ring is a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and metabolic stability. researchgate.net
The following table provides examples of potential modifications of the piperidine ring:
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | R-X (X = halide), Base | 3-Bromo-2-((1-R-piperidin-3-yl)methoxy)pyridine |
| N-Acylation | RCOCl or (RCO)₂O, Base | 3-Bromo-2-((1-acyl-piperidin-3-yl)methoxy)pyridine |
| N-Arylation | Ar-X, Pd catalyst, Base | 3-Bromo-2-((1-aryl-piperidin-3-yl)methoxy)pyridine |
| N-Sulfonylation | RSO₂Cl, Base | 3-Bromo-2-((1-sulfonyl-piperidin-3-yl)methoxy)pyridine |
This table is illustrative and based on the general reactivity of secondary amines.
Achieving regioselectivity is a key challenge in the synthesis of complex molecules. For this compound, regioselective functionalization would involve selectively modifying one reactive site in the presence of others.
For the pyridine core, the inherent electronic properties and steric environment around the bromine atom at C-3 would likely direct palladium-catalyzed cross-coupling reactions to this position. The presence of the bulky piperidin-3-ylmethoxy group at the C-2 position could influence the reactivity and selectivity of reactions at the adjacent C-3 position. Studies on similarly substituted pyridines have shown that the regioselectivity of functionalization can be controlled by the choice of catalyst and reaction conditions. mdpi.com
On the piperidine ring, the secondary amine is the most nucleophilic and basic site, making its selective functionalization in the presence of the pyridine nitrogen straightforward under many conditions. The pyridine nitrogen is significantly less basic due to the aromatic nature of the ring.
In scenarios where multiple reactive sites exist on both rings (for instance, if the introduced substituents on one ring are also reactive), protecting group strategies might be necessary to achieve the desired regioselectivity. For example, the piperidine nitrogen could be protected with a group like Boc (tert-butyloxycarbonyl) while transformations are carried out on the pyridine ring, followed by deprotection.
Mechanistic Investigations of Reactions Relevant to the Synthesis of this compound
Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is fundamental for optimizing reaction conditions and predicting outcomes.
Nucleophilic aromatic substitution (SNAr) on halopyridines generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org
The rate-determining step of an SNAr reaction is typically the formation of the Meisenheimer complex. The nature of the leaving group also plays a role, with fluoride (B91410) being the best leaving group for SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack. For bromo-pyridines, harsher reaction conditions (e.g., high temperatures, strong nucleophiles) are often required for SNAr to proceed efficiently. nih.gov
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, depending on the specific substrates and reaction conditions. rsc.org
The Suzuki-Miyaura coupling is a powerful and widely studied cross-coupling reaction. Its catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle. The reactivity of the C-Br bond in this step is crucial. nih.gov
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The efficiency and selectivity of the Suzuki-Miyaura reaction are highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle. For sterically hindered or electronically deactivated substrates, the use of bulky and electron-rich phosphine ligands is often beneficial. Mechanistic studies on the Suzuki-Miyaura reaction with substituted bromopyridines have provided insights into the factors controlling reactivity and selectivity, which can be applied to predict the behavior of this compound in such transformations. beilstein-journals.orgresearchgate.net
Benzyne-Type Mechanisms in Pyridine Reactivity
The reactivity of halopyridines, including structures related to this compound, can involve the formation of highly reactive hetaryne intermediates under specific conditions. Hetarynes are heterocyclic analogs of benzyne, featuring a formal triple bond within the aromatic ring. masterorganicchemistry.com The formation of a pyridyne from a halopyridine typically requires a very strong base, such as sodium amide (NaNH₂). askfilo.com
In the case of a 3-bromopyridine derivative, treatment with a strong base can lead to the formation of a 3,4-pyridyne intermediate through an elimination-addition mechanism. masterorganicchemistry.comaskfilo.com This process involves the deprotonation of the hydrogen atom at the C4 position, followed by the elimination of the bromide ion from the C3 position.
Table 2: Formation of 3,4-Pyridyne from 3-Bromopyridine
| Starting Material | Reagent | Intermediate | Mechanism |
|---|
Once formed, the 3,4-pyridyne is a powerful electrophile and will rapidly react with any available nucleophiles. nih.gov Nucleophilic attack can occur at either C3 or C4 of the pyridyne triple bond. In an unsubstituted 3,4-pyridyne, nucleophilic additions often occur with poor regioselectivity. nih.gov However, the presence of substituents on the pyridine ring can significantly influence the regioselectivity of the nucleophilic attack. This is explained by the aryne distortion model, where electron-withdrawing substituents can polarize the triple bond, making one carbon atom more electrophilic than the other. nih.gov For example, studies on 5-bromo-3,4-pyridyne have shown that nucleophilic addition is favored at the C3 position. nih.gov
These pyridyne intermediates can also participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, providing a route to complex fused heterocyclic systems. nih.gov The versatile reactivity of hetarynes offers a powerful, albeit specialized, method for the synthesis of highly substituted pyridine derivatives that might be difficult to access through other means. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Piperidin 3 Ylmethoxy Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecular framework.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridine (B92270) ring and the piperidine (B6355638) ring. The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring would influence the chemical shifts of the adjacent protons. The protons of the piperidine ring and the methoxy (B1213986) linker would appear in the aliphatic region, generally between δ 1.0 and 4.5 ppm. The diastereotopic protons of the methylene (B1212753) group in the methoxy linker would likely appear as a complex multiplet.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 100-160 ppm), with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The carbon atoms of the piperidine ring and the methoxy group would appear in the upfield region (δ 20-80 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Disclaimer: The following data is predicted based on the analysis of similar structures and is for illustrative purposes, as no experimental data was found in the public domain.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | ~7.8 | ~140 |
| Pyridine-H5 | ~7.2 | ~122 |
| Pyridine-H6 | ~8.1 | ~148 |
| Methoxy-CH₂ | ~4.3 | ~70 |
| Piperidine-CH | ~3.0 | ~55 |
| Piperidine-CH₂ (adjacent to N) | ~2.8, ~2.4 | ~48 |
| Piperidine-CH₂ | ~1.8, ~1.4 | ~25 |
| Piperidine-CH₂ | ~1.6, ~1.2 | ~23 |
| Pyridine-C2 | - | ~160 |
| Pyridine-C3 | - | ~110 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₅BrN₂O), HRMS would provide a high-precision mass measurement of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of the bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 2: Predicted HRMS Data for this compound Disclaimer: The following data is predicted and for illustrative purposes.
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 271.0444 | ~271.0446 | C₁₁H₁₆BrN₂O⁺ |
| [M+H]⁺ (Isotope) | 273.0423 | ~273.0425 | C₁₁H₁₆⁸¹BrN₂O⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the ether linkage would be expected in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration would likely be observed in the fingerprint region, below 700 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in the characterization of the pyridine moiety.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Disclaimer: The following data is predicted and for illustrative purposes.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (Piperidine) | ~3300 | Medium |
| C-H Stretch (Aromatic) | ~3050 | Strong |
| C-H Stretch (Aliphatic) | ~2950-2850 | Strong |
| C=C/C=N Stretch (Pyridine) | ~1600-1450 | Strong |
| C-O Stretch (Ether) | ~1100 | Medium |
| C-Br Stretch | ~650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. The piperidine ring can adopt different conformations (e.g., chair, boat), and X-ray crystallography would definitively establish the preferred conformation in the crystal lattice. Furthermore, the relative orientation of the pyridine and piperidine rings would be precisely determined.
As of the latest search, no publically available crystal structure for this compound has been reported.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining its purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would likely provide good separation and peak shape.
Since the molecule contains a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography would be necessary to separate these enantiomers. This could be achieved using a chiral stationary phase (CSP) in either normal-phase or reversed-phase mode. The separation and isolation of individual enantiomers are often critical in pharmaceutical research, as different enantiomers can exhibit different pharmacological activities.
Computational Chemistry and Molecular Modeling Insights for 3 Bromo 2 Piperidin 3 Ylmethoxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Such calculations would provide valuable insights into the reactivity, stability, and electronic properties of 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For related pyridine (B92270) derivatives, DFT calculations have been used to determine these energy gaps, which indicate the potential for charge transfer within the molecule. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data for this specific compound were found.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For similar compounds like 3-bromo-2-hydroxypyridine (B31989), MEP analysis has been employed to identify these reactive centers. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of charge between orbitals. This analysis would reveal the stability of this compound arising from these electronic interactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape, identifying the most stable three-dimensional structures, and understanding its flexibility and dynamic behavior in different environments, such as in solution. This information is critical for understanding how the molecule might interact with biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov
Docking studies for this compound would involve predicting its binding mode within the active site of a specific biological target. This analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, studies on similar piperidine-containing compounds have used molecular docking to elucidate their binding mechanisms with enzymes like lysine-specific demethylase 1 (LSD1). nih.govnih.gov Such studies provide insights into the structure-activity relationship and can guide the design of more potent and selective inhibitors. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-2-hydroxypyridine |
Computational Assessment of Binding Affinities
The binding affinity of this compound and its analogs is a critical parameter in evaluating their potential as therapeutic agents. Computational methods, particularly molecular docking, are instrumental in predicting and rationalizing these affinities at the molecular level.
Docking studies have been employed to investigate the binding modes of similar pyridine-based compounds. For instance, in studies of inhibitors targeting Lysine (B10760008) Specific Demethylase 1 (LSD1), the docking program Glide within the Schrödinger Suite molecular modeling package has been utilized. nih.gov The process typically involves preparing a crystal structure of the target protein, such as the human LSD1 complex (PDB code: 2V1D), by adding hydrogen atoms and removing water molecules and original ligands. nih.gov
Computational models predict that the protonated piperidine (B6355638) amino group can form crucial hydrogen bonds with key residues in the active site, such as Asp555 in LSD1. nih.gov Furthermore, the pyridine ring is predicted to engage in favorable electrostatic and hydrophobic interactions with other components of the binding pocket, like the flavin ring of the FAD cofactor and Tyr761. nih.gov
Structure-activity relationship (SAR) studies, supported by this computational modeling, have highlighted the importance of the substituent position on the piperidine ring. While not the specific bromo-substituted compound, a comparative analysis of a related series of LSD1 inhibitors revealed that the substitution pattern is crucial for potent activity. Specifically, a compound featuring a piperidin-3-ylmethoxy group was found to be significantly less potent than its piperidin-4-yl counterpart, suggesting a less favorable orientation or interaction within the enzyme's active site. nih.gov
| Compound Analogue | Target | Key Finding |
| Piperidin-3-ylmethoxy derivative | LSD1 | Significantly less favorable for binding compared to the piperidin-4-yl analogue. nih.gov |
| Piperidin-4-ylmethoxy derivative | LSD1 | Forms key hydrogen bonds and favorable hydrophobic interactions, leading to high potency. nih.gov |
This data underscores the power of computational assessment in discerning subtle structural changes that dramatically impact binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For a molecule like this compound, QSAR can be a powerful tool for optimizing its design to enhance desired properties, such as inhibitory activity against a specific target. researchgate.net
The development of a QSAR model involves several key steps. First, a dataset of structurally diverse but related compounds, including derivatives of the core scaffold, is compiled along with their experimentally measured biological activities (e.g., IC50 or Ki values). researchgate.netnih.gov Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure—such as electronic, steric, and hydrophobic properties—are then calculated for each compound. researchgate.net
Various statistical methods are employed to build the predictive model. These can range from Multiple Linear Regression (MLR) to more complex machine learning techniques like Support Vector Machines (SVM) and Partial Least Squares (PLS). researchgate.netnih.gov The goal is to generate an equation that accurately predicts the biological activity based on the values of the molecular descriptors. nih.gov
A crucial part of the process is model validation, which ensures the robustness and predictive power of the QSAR model. This is typically done using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and performance evaluation on an external test set of compounds not used in model generation. researchgate.net
For derivatives of this compound, a well-validated QSAR model could provide valuable insights into the key structural features that govern their activity. researchgate.net This allows for the rational, in silico design of new analogs with potentially improved potency, guiding synthetic efforts and accelerating the drug discovery process. rsc.org
| QSAR Modeling Step | Description | Purpose |
| Dataset Preparation | Curation of a set of structurally related compounds with known biological activities. researchgate.net | To provide the foundational data for building the model. |
| Descriptor Calculation | Computation of numerical values representing various physicochemical properties of the molecules. researchgate.net | To quantify the structural features of the compounds. |
| Model Development | Application of statistical methods (e.g., MLR, SVM) to correlate descriptors with activity. researchgate.netnih.gov | To create a predictive mathematical equation. |
| Model Validation | Assessment of the model's statistical significance and predictive accuracy using internal and external validation sets. researchgate.net | To ensure the model is robust and not a result of chance correlation. |
| Design Optimization | Use of the validated model to predict the activity of novel, unsynthesized compounds. | To guide the rational design of more potent molecules. |
In Silico Predictions of Chemical Reactivity and Selectivity
In silico methods, particularly those based on quantum chemistry, provide profound insights into the intrinsic chemical reactivity and selectivity of molecules like this compound. Techniques such as Density Functional Theory (DFT) are used to calculate electronic properties that govern how a molecule will behave in a chemical reaction. scielo.brnih.gov
A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govmdpi.com For this compound, calculating these values can help predict its stability and susceptibility to reaction.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. nih.govmdpi.com MEP maps illustrate the charge distribution across a molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and biological macromolecules. mdpi.com
Furthermore, concepts like Fukui functions can be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com These reactivity indices help to rationalize and predict the regioselectivity of chemical reactions, which is crucial for understanding synthetic outcomes and metabolic pathways. beilstein-journals.org By applying these in silico tools, researchers can gain a detailed understanding of the chemical behavior of this compound, guiding its synthesis and predicting its interactions in a biological environment.
| In Silico Method | Information Provided | Application for this compound |
| Frontier Molecular Orbital (FMO) Analysis | Provides HOMO-LUMO energy levels and the energy gap. nih.gov | Predicts chemical reactivity, kinetic stability, and polarizability. mdpi.com |
| Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor regions on the molecular surface. nih.gov | Identifies likely sites for electrophilic and nucleophilic attack and intermolecular interactions. mdpi.com |
| Fukui Functions / Reactivity Indices | Quantifies the reactivity of specific atoms within the molecule. mdpi.com | Predicts the regioselectivity of chemical reactions. beilstein-journals.org |
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 3 Bromo 2 Piperidin 3 Ylmethoxy Pyridine Derivatives
General In Vitro Biological Screening Methodologies
The preliminary assessment of the biological activity of novel chemical entities such as 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine derivatives typically involves a battery of in vitro screening assays. These assays are crucial for determining the compound's potential efficacy and mechanism of action at a molecular level before proceeding to more complex biological systems.
For enzyme inhibition studies, a variety of methodologies are employed. High-throughput screening (HTS) is often the initial step, utilizing fluorescence-based, absorbance-based, or radiometric assays to rapidly assess large libraries of compounds against a target enzyme. nih.gov More detailed mechanistic studies often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitory constants (K_i_ or IC_50_). Common techniques include spectrophotometric and fluorometric assays, which measure the enzymatic conversion of a substrate to a colored or fluorescent product. mdpi.commdpi.com For histone demethylases like Lysine (B10760008) Specific Demethylase 1 (LSD1), specific assays have been developed that detect the production of hydrogen peroxide or formaldehyde, byproducts of the demethylation reaction. nih.gov Antibody-based assays, such as the dissociation-enhanced lanthanide fluorescent immunoassay (DELFIA), provide a highly sensitive method for quantifying the demethylated product. nih.gov
Receptor binding and modulation studies are fundamental in pharmacology to characterize the interaction of a compound with a specific receptor. Radioligand binding assays are a classic and widely used method to determine the affinity of a compound for a receptor. mdpi.com These assays can be conducted in saturation or competition formats to determine the equilibrium dissociation constant (K_d_) or the inhibitory constant (K_i_), respectively. mdpi.com Functional assays are then employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs) like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), functional responses can be measured through changes in intracellular second messengers, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. sigmaaldrich.com
In the evaluation of antimicrobial activity, several standardized in vitro methods are utilized. The disk diffusion and well diffusion assays are common initial screening methods to qualitatively assess the antimicrobial potential of a compound. academicjournals.orgnih.gov For quantitative analysis, broth microdilution and agar (B569324) dilution methods are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. academicjournals.orgnih.gov These assays are performed against a panel of clinically relevant bacterial and fungal strains. nih.gov
Enzyme Inhibition Profiling for this compound and Analogs
The primary enzymatic target identified for compounds structurally related to this compound is Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in gene transcription by demethylating mono- and di-methylated lysine residues on histone H3. nih.govresearchgate.net Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. researchgate.net In vitro inhibition of LSD1 is commonly assessed using fluorescence-based screening kits. nih.govresearchgate.net These assays typically involve a multi-step enzymatic reaction where the demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide. In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate to produce a highly fluorescent compound, and the intensity of this fluorescence is proportional to the enzyme's activity. nih.govresearchgate.net
While specific inhibitory data for this compound against LSD1 is not available in the reviewed literature, extensive structure-activity relationship (SAR) studies have been conducted on closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives. researchgate.net These studies have revealed that the 3-(piperidinylmethoxy)pyridine scaffold is a potent core for LSD1 inhibitors, with some analogs exhibiting K_i_ values as low as 29 nM. researchgate.netnih.gov The SAR investigations indicate that substitutions on the pyridine (B92270) and adjacent phenyl rings significantly influence inhibitory potency. For instance, the presence of a 4-cyanophenyl group at the 5-position and a phenyl group with para-substituents like methyl, trifluoromethyl, or trifluoromethoxy at the 6-position of the pyridine ring can enhance LSD1 inhibition. researchgate.net
Based on these findings, it can be inferred that a bromine atom at the 3-position of the pyridine ring would likely modulate the electronic and steric properties of the scaffold, thereby influencing its binding to the LSD1 active site. However, without direct experimental data, the precise inhibitory potency of this compound remains to be determined.
Table 1: Comparative LSD1 Inhibitory Activity of Piperidinylmethoxy Pyridine Analogs
| Compound | Piperidine (B6355638) Linkage | K_i_ (nM) |
|---|---|---|
| Analog A | 4-yl | 29 |
| Analog B (racemic) | 3-yl | 650 |
Data derived from studies on analogous compounds without the 3-bromo substitution.
Receptor Binding and Modulation Studies (e.g., Metabotropic Glutamate Receptor 5 (mGluR5))
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for the treatment of various central nervous system disorders. sigmaaldrich.com Allosteric modulators of mGluR5, which bind to a site distinct from the endogenous glutamate binding site, are of particular interest. nih.gov While a number of pyridine derivatives have been identified as allosteric modulators of mGluR5, there is no specific data available in the reviewed literature regarding the binding or modulatory activity of this compound at this receptor. nih.govnih.gov The well-known mGluR5 negative allosteric modulator, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), features a pyridine core, suggesting that pyridine-containing scaffolds can indeed interact with this receptor. nih.gov Further investigation would be required to determine if this compound possesses any affinity for or modulatory effects on mGluR5.
In Vitro Antimicrobial Activity Evaluation
The emergence of antimicrobial resistance has necessitated the search for new chemical entities with antibacterial and antifungal properties. Pyridine and piperidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.govopenaccessjournals.com However, no specific in vitro antimicrobial data for this compound has been reported in the surveyed scientific literature.
Studies on other bromopyridine derivatives have shown some antimicrobial potential. For instance, certain 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing potent results. researchgate.net Additionally, various other pyridine derivatives have demonstrated significant antibacterial and antifungal activities. nih.govopenaccessjournals.com The antimicrobial efficacy of these compounds is often dependent on the nature and position of the substituents on the pyridine ring. nih.gov Therefore, while the this compound scaffold has the potential for antimicrobial activity, its actual spectrum and potency would need to be determined through dedicated in vitro screening against a panel of pathogenic microorganisms.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of pyridine and piperidine have demonstrated notable efficacy against a range of pathogenic bacteria. biointerfaceresearch.com Studies on synthetic analogs of 3-alkylpyridine have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting a rapid bactericidal effect. researchgate.net For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against five different Gram-positive bacteria, including S. aureus and S. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov
The introduction of various substituents to the core pyridine structure has been a key strategy in enhancing antibacterial potency. Triazole functionalized pyridine derivatives have shown promising activity specifically towards Staphylococcus aureus strains. researchgate.net Similarly, other research has highlighted that pyridine derivatives substituted with Br, OCH3, and Cl groups can be highly active antimicrobial agents. nih.gov The antibacterial spectrum of these compounds often covers both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com For example, certain pyrazine (B50134) carboxamide derivatives have been found to be potent against extensively drug-resistant (XDR) S. Typhi, a Gram-negative bacterium. mdpi.com
| Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae, E. faecalis | Strong activity, similar to linezolid | nih.gov |
| 3-Alkylpyridine Analogs | Methicillin-resistant S. aureus (MRSA) | MIC ranging from 0.98 to 3.9 μg/mL | researchgate.net |
| Chalcone Linked Amines | Staphylococcus aureus | MBC value of 2.0 μg/mL | ksu.edu.sa |
| N-alkylated Pyridine Salts | S. aureus, E. coli | MIC values showing 55-56% inhibition | nih.gov |
| Pyrazine Carboxamides | XDR S. Typhi | MIC of 6.25 mg/mL for compound 5d | mdpi.com |
Antifungal Efficacy
The antifungal potential of pyridine-based compounds has also been an area of active investigation. Significant antifungal activities have been observed for some synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives. eurjchem.com Research into nicotinic acid benzylidene hydrazide derivatives revealed that compounds with nitro and dimethoxy substituents were the most active against fungal strains like C. albicans and A. niger, with activities comparable to the standard drug fluconazole. nih.gov Furthermore, a series of new pyrimidine (B1678525) derivatives demonstrated excellent activity against Candida albicans and Aspergillus flavus. nih.gov The development of benzoxazoles bearing a pyridine moiety was also inspired by the antifungal properties of existing agrochemicals, suggesting a promising strategy for creating new antifungal agents. nih.gov
Antibiofilm Activity
Bacterial biofilms pose a significant challenge in treating chronic infections due to their increased resistance to antibiotics. Several studies have highlighted the potential of pyridine derivatives as effective antibiofilm agents. Synthetic analogs of 3-alkylpyridine have been shown to significantly inhibit biofilm formation in antibiotic-resistant P. aeruginosa, with some compounds achieving inhibition in the range of 80% to 86%. researchgate.net Structure-activity relationship (SAR) studies in this context revealed that the presence of bromo substituents can effectively enhance antibiofilm activity. researchgate.net
Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited universal antibiofilm activity, with one compound showing significant, concentration-dependent inhibition of biofilm formation. nih.gov Other research has focused on N-alkylated pyridine-based salts and chalcone-linked amine derivatives, which have also demonstrated promising biofilm inhibition against S. aureus and E. coli. nih.govksu.edu.sa These findings underscore the potential of modifying the pyridine scaffold to develop agents that can disrupt or prevent biofilm formation. researchgate.netksu.edu.sa
In Vitro Anticancer Activity Profiling (e.g., Cytotoxicity in Cancer Cell Lines)
Derivatives based on the pyridine scaffold are a significant focus in anticancer drug discovery. arabjchem.org Numerous studies have demonstrated the potent in vitro cytotoxicity of these compounds against a wide array of human cancer cell lines. For instance, new aromatic O-alkyl pyridine derivatives designed as PIM-1 kinase inhibitors showed potent anticancer activity against HepG-2 (liver), PC-3 (prostate), and Caco-2 (colorectal) cell lines. researchgate.net Another study on brominated acetophenone (B1666503) derivatives found remarkable cytotoxicity against MCF-7 (breast), A549 (lung), Caco-2, and PC-3 cells. farmaciajournal.com
The cytotoxic efficacy is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Plastoquinone analogues have shown notable cytotoxicity toward HCT-116 (colorectal) and MCF-7 (breast) cells, with IC50 values significantly lower than the conventional chemotherapy drug cisplatin. nih.gov Similarly, newly synthesized pyrimidopyrimidines and pyrimidine derivatives exhibited high cytotoxic activities against HCT-116, MCF-7, and HEPG-2 (liver) cancer cell lines, with IC50 values closely matching the reference drug doxorubicin (B1662922). nih.gov These studies often highlight the selectivity of the compounds, noting low toxicity against normal human cell lines. researchgate.netfarmaciajournal.com
| Derivative Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| Aromatic O-alkyl Pyridines | HepG-2 | 0.095 µM (for compound 4f) | researchgate.net |
| Brominated Acetophenones | MCF-7, PC-3 | < 10 µg/mL | farmaciajournal.com |
| Pyrimidopyrimidines | HCT-116, MCF-7, HEPG-2 | Close to doxorubicin reference | nih.gov |
| Plastoquinone Analogues | HCT-116 | 5.11 ± 2.14 μM | nih.gov |
| Plastoquinone Analogues | MCF-7 | 6.06 ± 3.09 μM | nih.gov |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | HeLa, MCF-7, C6 (glioma) | Effective cytotoxicity observed | ijpsonline.com |
Other Investigated In Vitro Biological Activities (e.g., Antiviral, Anti-inflammatory)
Beyond their antimicrobial and anticancer properties, derivatives of pyridine and related heterocyclic systems have been evaluated for other biological activities.
Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are linked to their ability to inhibit key inflammatory mediators. nih.gov Studies have shown that certain pyrimidine derivatives can potently inhibit COX-2 activity, an enzyme involved in inflammation, with potency similar to the established drug indomethacin. nih.gov The membrane stabilization or anti-hemolytic activity of new pyrimidine and pyrimidopyrimidine derivatives has been used as a method to assess their in vitro anti-inflammatory potential, with several compounds showing strong effects. nih.gov Thienopyrimidine derivatives have also been a focus of research, with novel compounds showing considerable anti-inflammatory and analgesic activity in experimental models. scirp.org
Antiviral Activity: The antiviral potential of related heterocyclic structures has also been explored. For example, in the development of imidazo[1,2-b]pyridazine (B131497) derivatives, researchers investigated their activity against cytomegalovirus, a significant pathogen in immunocompromised individuals. researchgate.net This line of research highlights the versatility of the core structures related to this compound in designing molecules with diverse therapeutic applications.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
Structure-activity relationship (SAR) analysis is crucial for optimizing the design of new therapeutic agents. For pyridine derivatives, SAR studies help identify the key structural features that determine their biological potency and selectivity. mdpi.com
Influence of Bromine Substitution Position and Electronic Nature
The presence and position of a bromine atom on the pyridine ring can significantly influence the biological activity of the resulting derivatives. In some cases, halogen substituents are shown to enhance activity. For example, SAR studies on 3-alkylpyridine analogs revealed that bromo substituents on certain parts of the molecule effectively enhance antibiofilm activity. researchgate.net
Stereochemical Effects of the Piperidine Moiety on Biological Activity
The spatial arrangement and point of attachment of the piperidine moiety to the core structure have a significant impact on the biological activity of these compounds. Research focusing on analogous series of Lysine Specific Demethylase 1 (LSD1) inhibitors has demonstrated that the position of the linkage on the piperidine ring is a key determinant of potency.
A direct comparison between a derivative featuring a piperidin-3-ylmethoxy group and its piperidin-4-ylmethoxy counterpart showed a substantial difference in inhibitory activity. The compound with the piperidin-3-yl substituent was found to be significantly less favorable for activity against LSD1. nih.gov Specifically, the racemic mixture of the 3-ylmethoxy derivative displayed a Ki value of 650 nM, which indicates considerably lower potency compared to the 4-ylmethoxy analog. nih.gov This highlights that the specific stereochemistry and attachment point of the piperidin-3-yl group are less optimal for fitting into the active site of the target enzyme compared to the 4-yl isomer. The basic piperidine side chain itself is crucial for inhibition, as derivatives lacking this feature lose their activity. nih.gov
Table 1: Effect of Piperidine Linkage Position on LSD1 Inhibitory Activity
| Compound Analogue | Piperidine Linkage Position | Ki (nM) | Relative Potency |
|---|---|---|---|
| Analog 1 | 4-ylmethoxy | 29 | High |
| Analog 2 | 3-ylmethoxy | 650 | Significantly Lower |
Note: Data is based on analogous series of LSD1 inhibitors to illustrate the effect of the piperidine moiety's linkage position. Analog 1 is compound 17 and Analog 2 is compound 42 from the cited source. nih.gov
Impact of the Methoxy (B1213986) Linkage and its Variations
The methoxy (-O-CH2-) group that links the pyridine core to the piperidine ring plays a critical role in the molecule's biological activity. Alterations to this linker can lead to a dramatic loss of potency, underscoring its importance in maintaining the optimal conformation and interaction with the biological target.
In SAR studies of related LSD1 inhibitors, replacing the ether (-O-) linkage with a secondary amine (-NH-) linkage resulted in a pronounced reduction in activity. nih.gov A compound featuring this -NH- linkage exhibited a Ki value of 1.2 μM, indicating it is highly disfavored compared to the original methoxy-linked compound. nih.gov This suggests that the geometry, electronegativity, and hydrogen-bonding capability of the oxygen atom in the methoxy linker are crucial for effective binding to the target enzyme.
Table 2: Influence of Linkage Variation on LSD1 Inhibitory Activity
| Compound Analogue | Linker Group | Ki (μM) |
|---|---|---|
| Analog with -O- Linkage | -O- | 0.029 |
| Analog with -NH- Linkage | -NH- | 1.2 |
Note: Data is derived from a comparative study on a series of 3-(piperidin-4-ylmethoxy)pyridine analogues. nih.gov
Role of Substituents on Pyridine and Piperidine Rings in Modulating Activity
The activity of this compound derivatives can be finely tuned by introducing various substituents onto both the pyridine and piperidine rings. The pyridine core, in particular, serves as a versatile scaffold for optimization. nih.gov
Studies on related pyridine-containing compounds have shown that modifications at the 5- and 6-positions of the pyridine ring significantly influence inhibitory potency. For instance, in a series of LSD1 inhibitors, replacing a pyrazine core with a pyridine core led to a potent inhibitor. nih.gov Further optimization focused on the 6-position of the pyridine ring. An unsubstituted phenyl group at this position yielded a compound with a Ki of 2.3 μM. Introducing a 4-fluorophenyl group dramatically increased potency by approximately tenfold (Ki = 220 nM). nih.gov However, additional fluorine substitutions at the 2- or 3-positions of that phenyl ring were found to be unfavorable, causing a 2.5- to 5.5-fold reduction in activity. nih.gov
Similarly, modifying the 5-position of the pyridine ring also impacts activity. The introduction of 5,6-di-(4-cyanophenyl) substituents resulted in a compound with considerably enhanced activity (Ki of 9.1 μM) compared to analogs with tolyl or bromophenyl groups. nih.gov In general, the presence and positioning of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives, whereas halogens and other bulky groups may lead to lower activity. nih.gov The basic piperidine side chain is considered essential, as replacing it with hydroxyl or benzyloxy groups leads to a loss of activity. nih.gov
Table 3: Effect of Pyridine Ring Substituents on LSD1 Inhibitory Activity
| 5-Position Substituent | 6-Position Substituent | Ki (μM) |
|---|---|---|
| 4-cyanophenyl | 4-cyanophenyl | 9.1 |
| H | Phenyl | 2.3 |
| H | 4-fluorophenyl | 0.22 |
| H | 3,4-difluorophenyl | 0.57 |
Note: Data from a study on analogous compounds with a pyridine core. nih.gov
Elucidation of Molecular Mechanisms of Action from In Vitro Experimental Data
In vitro experimental data, including enzyme kinetics and molecular docking studies, have been instrumental in clarifying the molecular mechanism of action for this class of compounds. For the analogous series of LSD1 inhibitors, the mechanism has been identified as competitive inhibition. nih.govnih.gov
These compounds act as competitive inhibitors with respect to the dimethylated histone H3 lysine 4 (H3K4) substrate. nih.govnih.gov Molecular modeling studies provide a plausible binding mode within the enzyme's active site. It is predicted that at physiological pH, the piperidine amino group is protonated and forms a critical hydrogen bond with the residue Asp555. nih.gov Furthermore, the pyridine ring is thought to engage in favorable electrostatic and hydrophobic interactions with the flavin ring of the FAD cofactor and the Tyr761 residue. nih.gov This detailed understanding of the binding interactions at the molecular level explains the observed structure-activity relationships and provides a robust framework for designing future derivatives with improved potency and selectivity. nih.govnih.gov
Conclusion and Future Research Directions
Synthesis of Novel Structural Variants of 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine
The generation of a diverse chemical library is the first step toward understanding the therapeutic potential of the this compound core. Future synthetic efforts should focus on creating structural analogs by modifying both the pyridine (B92270) and piperidine (B6355638) rings to establish a comprehensive structure-activity relationship (SAR).
A plausible synthetic route to the core scaffold involves the O-alkylation of 3-bromo-2-hydroxypyridine (B31989) with a suitably protected (piperidin-3-yl)methanol derivative. clockss.org 3-Bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine (B76627) or by direct bromination of 2-pyridone. chemicalbook.com
Key strategies for creating novel variants include:
Modification of the Pyridine Ring: The bromine atom at the 3-position is an ideal handle for introducing diversity via modern cross-coupling reactions. pipzine-chem.commdpi.com Suzuki, Stille, or Buchwald-Hartwig reactions could be employed to append various aryl, heteroaryl, or alkyl groups. This would allow for the exploration of steric and electronic effects on target binding.
Substitution on the Piperidine Ring: The piperidine nitrogen offers a straightforward point for modification. Acylation, alkylation, or sulfonylation could introduce a variety of functional groups to probe interactions with biological targets. Furthermore, synthesis could begin with substituted piperidine precursors to explore modifications at other positions of the ring.
Alteration of the Linker: The ether linkage could be replaced with alternatives such as an amine, thioether, or sulfone to modulate the molecule's conformational flexibility and hydrogen bonding capacity.
A systematic approach, combining traditional and modern synthetic methods like microwave-assisted synthesis, can accelerate the production of a focused library of analogs for biological screening. mdpi.com
Advanced Computational Methodologies for Rational Design and Lead Optimization
Computational chemistry offers powerful tools to guide the rational design and optimization of novel analogs, saving time and resources. For the this compound scaffold, a multi-faceted computational approach should be implemented.
Target Identification and Docking: Based on the known targets of similar molecules, homology modeling and molecular docking studies can predict potential binding modes and affinities for various proteins. For instance, computational models have been used to study the interaction of pyridine derivatives with targets like Aurora A kinase and to design glioblastoma-penetrating agents. nih.govnih.gov These studies can help prioritize synthetic targets.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained from a library of analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. nih.gov These models provide 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for biological activity, thereby guiding the design of more potent compounds. nih.gov
ADMET Prediction: In silico tools are crucial for early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Algorithms can estimate key parameters such as water solubility (LogS), lipophilicity (logD), blood-brain barrier penetration, and potential for cardiac toxicity (hERG inhibition). nih.gov This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles.
By integrating these computational strategies, the design-synthesis-test-analyze cycle can be significantly streamlined, leading to the more rapid identification of optimized lead candidates.
Identification and Validation of Novel Biological Targets for this compound Scaffolds
Identifying the biological targets of the this compound scaffold is critical for its development as a therapeutic agent. Phenotypic screening followed by target deconvolution, or a more targeted approach based on structural similarity to known inhibitors, can be employed. Several protein classes emerge as high-priority potential targets.
| Potential Target Class | Rationale Based on Related Scaffolds | Potential Therapeutic Area |
| Epigenetic Modulators | The isomeric 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold yields potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). The 3-bromo-2-hydroxypyridine core has been investigated as a bromodomain inhibitor. | Oncology, Inflammation |
| Kinases | Fused pyridopyrimidine scaffolds are found in numerous kinase inhibitors like Palbociclib (CDK4/6) and Voxtalisib (PI3K/mTOR). mdpi.com Imidazo[4,5-b]pyridine derivatives are known to inhibit Aurora A kinase. nih.gov | Oncology, Inflammatory Diseases |
| Transferases | Complex molecules containing a 3-bromo-pyridine and a piperidine moiety have been shown to inhibit farnesyl protein transferase. | Oncology |
| Other CNS Targets | Various 2-substituted pyridine and piperidine derivatives exhibit activity as anticonvulsants, antipsychotics, and agents for Alzheimer's disease. researchgate.netnih.gov | Neurological Disorders |
Initial biological screening should therefore focus on assays for these target classes. For example, broad kinase panels and epigenetic target screens could quickly identify promising areas for further investigation.
Development of Chemical Probes for Mechanistic Elucidation in Complex Biological Systems
A high-quality chemical probe is a powerful tool for dissecting complex biological pathways and validating novel drug targets. Once a primary biological target for the this compound scaffold is identified and validated, a dedicated medicinal chemistry effort should be undertaken to develop a potent, selective, and cell-permeable inhibitor to serve as a chemical probe.
The development process would involve:
Potency and Selectivity Optimization: Iterative synthesis and screening of analogs to achieve high on-target potency (typically nanomolar) and selectivity against related proteins. For instance, if the target is a specific kinase, the probe must be tested against a broad panel of other kinases to ensure selectivity.
Mechanism of Action Studies: Biochemical and biophysical assays to confirm the mechanism of inhibition (e.g., competitive, non-competitive, allosteric).
Cellular Activity: Demonstration that the probe engages the target in a cellular context at relevant concentrations and elicits a measurable downstream biological effect.
A well-characterized chemical probe derived from this scaffold would be an invaluable asset to the academic community for exploring the biology of its target, potentially uncovering new therapeutic hypotheses.
Strategic Directions for Further Academic Research and Potential Therapeutic Development
Building on the foundational work described above, a long-term strategy can be envisioned for both academic and therapeutic advancement of the this compound scaffold.
Academic Research:
Systematic SAR Exploration: A comprehensive academic investigation into the SAR of this scaffold against a panel of high-priority targets (e.g., LSD1, bromodomains, specific kinases) would provide invaluable public data to the medicinal chemistry community.
Probe Development and Dissemination: The development and open-source sharing of a high-quality chemical probe and a corresponding inactive control molecule would empower biological research globally.
Exploration of Novel Biology: Using the developed chemical probes, academic researchers could explore the role of the identified target in various disease models, potentially uncovering novel functions and therapeutic indications.
Potential Therapeutic Development:
Lead Optimization: For a validated target in a disease area with high unmet need (e.g., specific cancers or neurodegenerative diseases), a lead compound from the scaffold would undergo rigorous optimization to improve its ADMET properties, efficacy, and on-target residence time.
Preclinical Evaluation: Promising lead compounds would advance to preclinical studies, including pharmacokinetic profiling, in vivo efficacy testing in relevant animal models of disease, and initial safety toxicology assessments.
Translational Studies: Collaboration between academic and industrial partners would be crucial to bridge the gap from a validated lead compound to a clinical candidate, involving biomarker development and patient selection strategies.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine?
- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of a pyridine precursor and (2) introduction of the piperidinylmethoxy group.
- Bromination : Bromination at the 3-position of pyridine can be achieved using reagents like NBS (N-bromosuccinimide) under radical conditions or via electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., AlCl₃) .
- Piperidinylmethoxy Introduction : The ether linkage can be formed via nucleophilic substitution. For example, 3-bromopyridin-2-ol can react with piperidin-3-ylmethanol under Mitsunobu conditions (using DIAD and triphenylphosphine) or via activation with a base like NaH in anhydrous THF .
Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination or side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can spectroscopic methods (NMR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons. For example, the pyridine C-H at position 4 will show a downfield shift (δ 8.2–8.5 ppm). The piperidinylmethoxy group’s protons (e.g., OCH₂ and piperidine CH₂) appear as multiplets between δ 3.5–4.5 ppm. Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring .
- Mass Spectrometry (HRMS) : Expect a molecular ion peak [M+H]⁺ at m/z 287.03 (C₁₁H₁₄BrN₂O). Fragmentation patterns include loss of Br (Δ m/z 79.9) and cleavage of the ether bond (Δ m/z 44 for CH₂O) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during piperidinylmethoxy group installation?
- Methodological Answer :
- Catalytic Systems : Nickel or palladium catalysts (e.g., NiCl₂(dppf)) improve coupling efficiency in Ullmann-type ether synthesis. For example, coupling 3-bromo-2-hydroxypyridine with piperidin-3-ylmethanol using CuI/L-proline in DMF at 110°C achieves >75% yield .
- Solvent Effects : Anhydrous DMF or DMSO enhances nucleophilicity of the alcohol. Add molecular sieves to scavenge water and prevent hydrolysis .
Troubleshooting : If yields are low, consider pre-activating the hydroxyl group with tosyl chloride before coupling. Monitor by ¹H NMR for residual starting material .
Q. How to address discrepancies in NMR data caused by rotational isomerism in the piperidinylmethoxy group?
- Methodological Answer : Rotational isomerism in the CH₂-O-CH₂ linkage can split NMR signals.
- Variable Temperature NMR : Conduct experiments at −40°C to slow rotation and resolve split peaks. Compare with room-temperature spectra to confirm dynamic effects .
- DFT Calculations : Use computational tools (e.g., Gaussian) to model energy barriers between rotamers and predict splitting patterns .
Q. What strategies enable selective functionalization of the bromo substituent for downstream applications?
- Methodological Answer : The bromine atom is amenable to cross-coupling (e.g., Suzuki, Heck):
- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Maintain inert atmosphere to prevent catalyst oxidation .
- Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysis. Optimize ligand ratios to suppress dehalogenation side reactions .
Validation : Confirm coupling success via LC-MS and ¹³C NMR (loss of Br signal at ~105 ppm) .
Data Contradiction Analysis
Q. How to resolve conflicting HPLC purity results for synthesized batches?
- Methodological Answer :
- Column Selection : Use a C18 column with a mobile phase of 0.1% TFA in H₂O/MeCN (gradient: 5–95% MeCN over 20 min). Adjust pH to 2.5 to enhance peak resolution for basic piperidine moieties .
- Impurity Identification : Collect fractions from preparative HPLC and analyze via HRMS/MS. Common impurities include de-brominated byproducts or oxidized piperidine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
